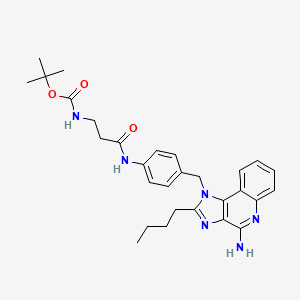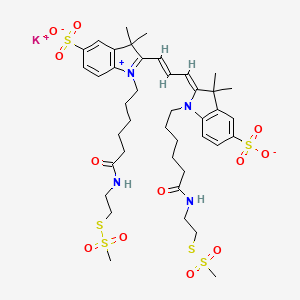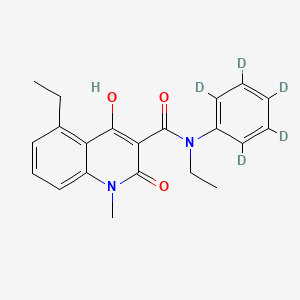
Paquinimod-d5-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paquinimod-d5-1, also known as ABR-215757-d5-1, is a deuterated analog of Paquinimod. Paquinimod is a specific and orally active inhibitor of the S100A8/S100A9 complex. This compound has shown significant potential in reducing viral loads in SARS-CoV-2-infected mice and has been studied for its immunomodulatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Paquinimod-d5-1 involves the deuteration of PaquinimodThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Paquinimod-d5-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
Paquinimod-d5-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of deuterated analogs.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Studied for its potential therapeutic effects in treating autoimmune diseases such as systemic lupus erythematosus and systemic sclerosis.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mécanisme D'action
Paquinimod-d5-1 exerts its effects by inhibiting the S100A8/S100A9 complex. This inhibition leads to a reduction in the inflammatory response and modulation of the immune system. The compound targets specific molecular pathways involved in immune regulation, making it a promising candidate for treating various inflammatory and autoimmune conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paquinimod: The non-deuterated analog of Paquinimod-d5-1, known for its immunomodulatory properties.
Quinoline-3-carboxamides: A class of compounds to which Paquinimod belongs, known for their anti-inflammatory and immunomodulatory effects.
Uniqueness
This compound is unique due to its deuterated nature, which can enhance its metabolic stability and reduce its rate of degradation in the body. This makes it potentially more effective and longer-lasting compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C21H22N2O3 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3/i6D,7D,8D,11D,12D |
Clé InChI |
DIKSYHCCYVYKRO-FQGWPHPPSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3N(C2=O)C)CC)O)[2H])[2H] |
SMILES canonique |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




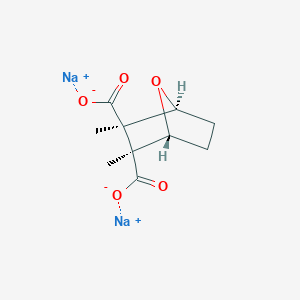
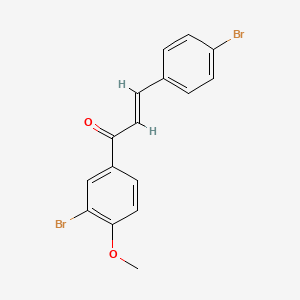
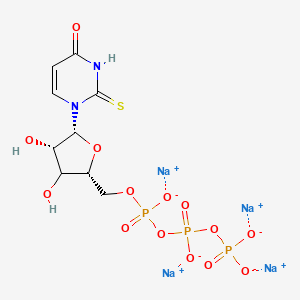
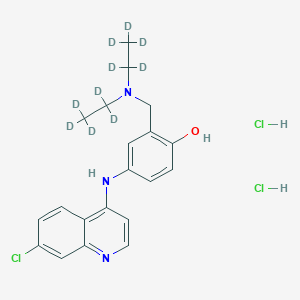


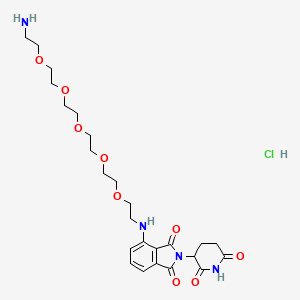

![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
